molecular formula C8H15F3Si B1624757 1,2,2-Trifluoroethenyl-triethylsilane CAS No. 680-76-2

1,2,2-Trifluoroethenyl-triethylsilane

Cat. No. B1624757
CAS RN: 680-76-2
M. Wt: 196.28 g/mol
InChI Key: ARVALZZVFLDZSO-UHFFFAOYSA-N
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Description

1,2,2-Trifluoroethenyl-triethylsilane (TFETS) is a colorless to yellowish liquid that belongs to the class of organofluorine compounds. It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular formula of 1,2,2-Trifluoroethenyl-triethylsilane is C8H15F3Si . It contains a total of 26 bonds, including 11 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Chemical Reactions Analysis

While specific chemical reactions involving 1,2,2-Trifluoroethenyl-triethylsilane are not available, triethylsilane is known to participate in various reactions such as reductive amination, reductive alkylation, and reductive etherification .


Physical And Chemical Properties Analysis

The molecular weight of 1,2,2-Trifluoroethenyl-triethylsilane is 196.29 g/mol . Further physical and chemical properties are not available in the retrieved resources.

Safety and Hazards

1,2,2-Trifluoroethenyl-triethylsilane should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

triethyl(1,2,2-trifluoroethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3Si/c1-4-12(5-2,6-3)8(11)7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVALZZVFLDZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448401
Record name 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2-Trifluoroethenyl-triethylsilane

CAS RN

680-76-2
Record name 1,2,2-TRIFLUOROETHENYL-TRIETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reactor flushed with argon gas was cooled with a dry ice-ethanol cooling medium, and 2.03 g (0.0174 mol) of chlorotrifluoroethylene was introduced into the reactor. To this reactor, 17 ml of THF was introduced to bring the chlorotrifluoroethylene concentration to 1 mmol/ml, and then 2.35 g (0.016 mol) of chlorotriethylsilane was added. The reactor was cooled to -78° C., and 12 ml (0.018 mol) of butyllithium (1.47M hexane solution) was added in 1 hour. The mixture was stirred at 78° C. for 4 hours and at room temperature for about 1 hour. Workup was conducted in the same manner as in Example 1, whereby 2.64 g (86.2%) of triethyltrifluorovinylsilane was obtained.
Quantity
0 (± 1) mol
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2.03 g
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reactant
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2.35 g
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12 mL
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reactant
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Name
Quantity
17 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A reactor flushed with argon was cooled with a liquid nitrogen-pentane cooling medium, and 15.0 g (0.129 mol) of chlorotrifluoroetylene was fed into the reactor. To this reactor, 50 ml of anhydrous tetrahydrofuran (THF), 30 ml of diethyl ether (Et2O) and 30 ml of pentane were introduced to bring the concentration of chlorotrifluoroethylene to 1 mmol/ml. Then, 16.1 g (0.107 mol) of chlorotriethylsilane was introduced. The reactor was cooled to -130° C., and then 88 ml (0.140 mol) of a hexane solution of butyllithium (1.6M) was introduced over a period of one hour. Then, the temperature was gradually raised to room temperature over 7.5 hours. The reaction solution was filtered and dried through a column of Celite placed on anhydrous sodium sulfate. The solvent was removed, and the residue was distilled, whereby 17.8 g of triethyltrifluorovinylsilane was obtained as a colorless transparent oil (yield: 85.1%).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
nitrogen pentane
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0 (± 1) mol
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15 g
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0 (± 1) mol
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16.1 g
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reactant
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88 mL
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0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 2
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 3
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 4
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 5
1,2,2-Trifluoroethenyl-triethylsilane
Reactant of Route 6
1,2,2-Trifluoroethenyl-triethylsilane

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